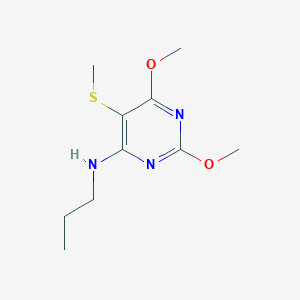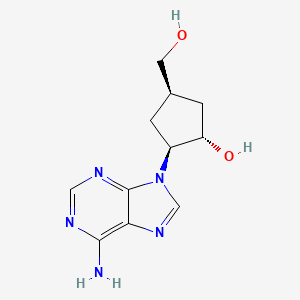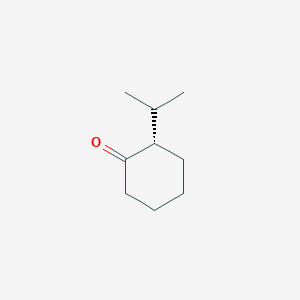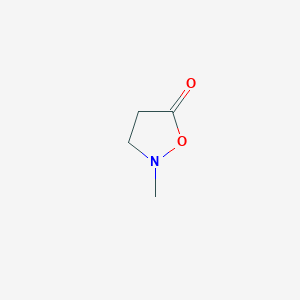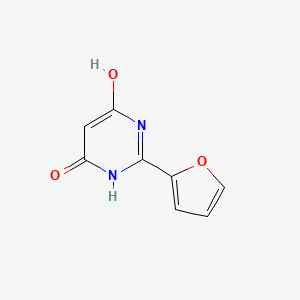![molecular formula C18H13N3S2 B12916428 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione CAS No. 52978-99-1](/img/structure/B12916428.png)
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione typically involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos, under Buchwald–Hartwig-type reaction conditions . The 6-bromoquinazolinones are usually prepared through a three-component reaction involving 5-bromoisatoic anhydride, triethyl orthoformate, and an appropriate amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer properties, as derivatives of quinazolinone have shown significant cytotoxicity against various cancer cell lines.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
6-Bromoquinazolinones: Used as intermediates in the synthesis of various quinazoline derivatives.
Aminoquinazolines: Known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
What sets 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the naphthalen-2-ylsulfanyl group enhances its ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
Propriétés
Numéro CAS |
52978-99-1 |
|---|---|
Formule moléculaire |
C18H13N3S2 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
2-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C18H13N3S2/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
Clé InChI |
XZPFNKSRMYMMDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=NC4=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)


